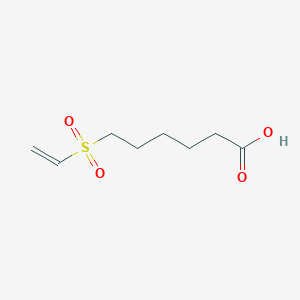

6-(Vinylsulfonyl)hexanoic acid

Übersicht

Beschreibung

“6-(Vinylsulfonyl)hexanoic acid” is a compound that combines the structures of vinylsulfonic acid and hexanoic acid . Vinylsulfonic acid is the simplest unsaturated sulfonic acid, and it is a colorless, water-soluble liquid . Hexanoic acid, also known as caproic acid, is a colorless liquid that has a strong, unpleasant odor . The molecular formula of “this compound” is C8H14O4S, and its molecular weight is 206.26 g/mol.

Synthesis Analysis

The synthesis of vinyl sulfones, which are key structural units in “this compound”, has been a significant interest to organic chemists . Useful methods have been developed, including direct sulfonylation of olefins and alkynes, decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, and decomposition of tosylhydrazones .Molecular Structure Analysis

The molecular structure of “this compound” combines the structures of vinylsulfonic acid and hexanoic acid . Vinylsulfonic acid has a C=C double bond, which is a site of high reactivity . Hexanoic acid has a six-carbon chain, with a carboxylic acid group at one end .Chemical Reactions Analysis

Vinyl sulfones, such as those in “this compound”, have been found to react readily with nucleophiles in an addition reaction . They can also undergo a reaction with thiols, which can be modified from an irreversible to a reversible reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to combine those of vinylsulfonic acid and hexanoic acid. Vinylsulfonic acid is a colorless, water-soluble liquid . Hexanoic acid is also a colorless liquid, but it has a strong, unpleasant odor .Wissenschaftliche Forschungsanwendungen

Organic Chemistry and Catalysis Applications :

- Swern Oxidation Modification : 6-(methylsulfinyl)hexanoic acid, a substitute for DMSO in Swern oxidation, converts alcohols to aldehydes or ketones. This process features easy separation and recyclability of the sulfoxide compound (Liu & Vederas, 1996).

- Mannich Reactions : In the context of catalytic asymmetric Mannich reactions, arylsulfonylacetates have shown potential for producing enantiomerically enriched sulfonyl compounds, which are useful in various organic transformations (Cassani et al., 2009).

Materials Science and Polymer Chemistry :

- Mesoporous Sulfonic Acid Catalysts : Modified KIT-6 mesoporous sulfonic acid catalysts have been used for fatty acid esterification, demonstrating an enhancement in turnover frequency compared to similar catalysts (Pirez et al., 2012).

- Liquid Crystal Polymers : The use of hexanoic acid derivatives in supramolecular side-chain liquid crystal polymers, especially in the context of blends with amorphous polymers, has been explored to understand thermal behavior and molecular mixing (Stewart et al., 1996, 1997).

Biochemistry and Molecular Biology :

- DNA Sequencing and Protection : A derivative of levulinic acid, which is a 6-amino-4-oxo-hexanoic acid, has been developed for hydroxyl group protection and used in a new DNA sequencing method (Rasolonjatovo & Sarfati, 1998).

- Enzymatic Synthesis : Enzymatic synthesis of amino sugar fatty acid esters using N-acetyl-glucosamine and N-butyryl-glucosamine has been studied, highlighting the potential for producing novel glycolipids (Pöhnlein et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions in the study of “6-(Vinylsulfonyl)hexanoic acid” and similar compounds likely involve further exploration of their synthesis and reactivity . There is also interest in modifying the reactivity of vinyl sulfone-based compounds from an irreversible to a reversible reaction with thiols .

Eigenschaften

IUPAC Name |

6-ethenylsulfonylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c1-2-13(11,12)7-5-3-4-6-8(9)10/h2H,1,3-7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWGSYBOFPEKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

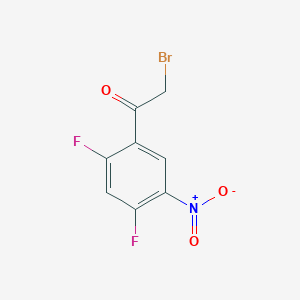

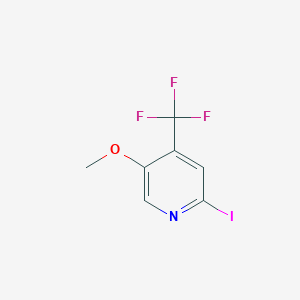

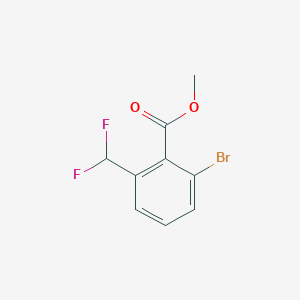

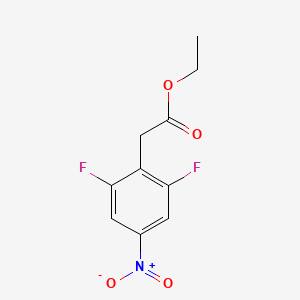

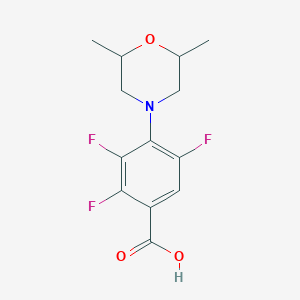

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B1413100.png)